molecular formula C14H22N2O B2458887 Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320381-26-6

Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2458887
CAS No.: 2320381-26-6
M. Wt: 234.343
InChI Key: VYTZVOFFDQTXBQ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a pyrrolidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of cyclohex-3-en-1-ylamine with 3-(pyrrolidin-1-yl)azetidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone pyrrolidine enamine
  • N-(1-Cyclohexen-1-yl)pyrrolidine
  • 1-(1-Cyclohexen-1-yl)pyrrolidine

Uniqueness

Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to its combination of cyclohexene, pyrrolidine, and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-2,12-13H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZVOFFDQTXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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